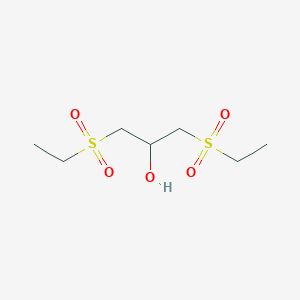
1,3-Bis(ethylsulfonyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(ethylsulfonyl)-2-propanol is an organic compound with the molecular formula C7H16O5S2 It is characterized by the presence of two ethylsulfonyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(ethylsulfonyl)-2-propanol typically involves the reaction of 1,3-dihydroxypropane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1,3-Dihydroxypropane+2Ethylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(ethylsulfonyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The ethylsulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-bis(ethylsulfonyl)propanone.
Reduction: Formation of 1,3-bis(ethylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(ethylsulfonyl)-2-propanol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1,3-Bis(ethylsulfonyl)-2-propanol involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(methylsulfonyl)-2-propanol: Similar structure but with methyl groups instead of ethyl groups.
1,3-Bis(phenylsulfonyl)-2-propanol: Contains phenyl groups instead of ethyl groups.
1,3-Bis(ethylsulfonyl)propane: Lacks the hydroxyl group present in 1,3-Bis(ethylsulfonyl)-2-propanol.
Uniqueness
This compound is unique due to the presence of both ethylsulfonyl groups and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
56311-35-4 |
|---|---|
Formule moléculaire |
C7H16O5S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
1,3-bis(ethylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C7H16O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
UMHKYZDMGFTVBF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(CS(=O)(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


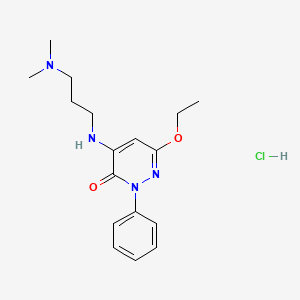
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)


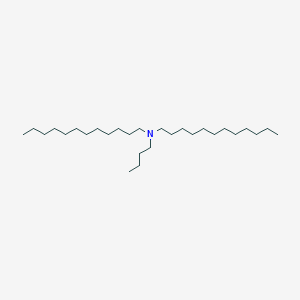

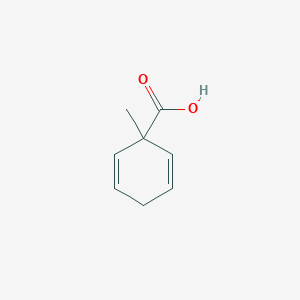

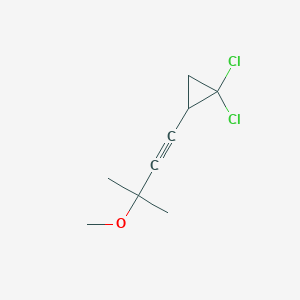

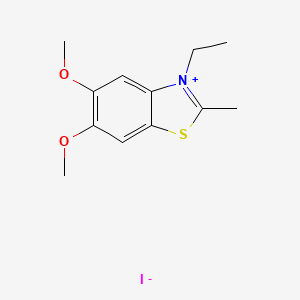
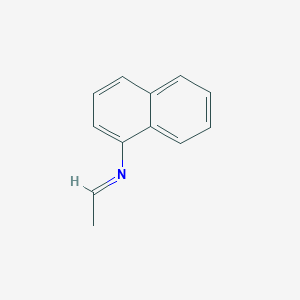
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
